8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core fused with a pyrazole ring, and it contains two chlorine atoms attached to the phenyl and pyrazole rings.
Preparation Methods
The synthesis of 8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-chlorobenzaldehyde with hydrazine hydrate can form the corresponding hydrazone, which can then undergo cyclization with 2-chloroaniline in the presence of a suitable catalyst to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in the treatment of various diseases, such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various tissues.
Comparison with Similar Compounds
8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Pyrazoloquinazolines: These compounds have a fused pyrazole and quinazoline ring system and are known for their potential therapeutic applications in cancer treatment.
Chlorophenyl derivatives: Compounds with chlorophenyl groups often exhibit enhanced biological activities due to the presence of chlorine atoms, which can influence the compound’s reactivity and binding affinity to molecular targets.
Properties
Molecular Formula |
C16H11Cl2N3 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
8-chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H11Cl2N3/c17-10-5-6-12-14(9-10)20-16(21-15(12)7-8-19-21)11-3-1-2-4-13(11)18/h1-9,16,20H |
InChI Key |
GHWVNQZHBIOJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=C(C=CC(=C3)Cl)C4=CC=NN24)Cl |
Origin of Product |
United States |
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